(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a chlorosulfonyl group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with chlorosulfonic acid to introduce the chlorosulfonyl group.
Formation of Final Product: The intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines can be used to replace the chlorosulfonyl group.
Major Products
Oxidation: Products include 3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)propanoic acid.
Reduction: Products include 3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)propanoic acid.
Substitution: Products include sulfonamide derivatives.
Scientific Research Applications
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the chlorosulfonyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The chlorosulfonyl group can react with nucleophilic sites on enzymes, leading to inhibition of enzyme activity.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfur-containing enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-chlorosulfonyl-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with one less methoxy group.
(E)-3-(3-chlorosulfonyl-4,5-dimethylphenyl)prop-2-enoic acid: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of both methoxy groups and the chlorosulfonyl group, which confer distinct reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO6S/c1-17-8-5-7(3-4-10(13)14)6-9(11(8)18-2)19(12,15)16/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXBKCQTRNJTRH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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